6-(4-methoxyphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol
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Overview
Description
6-(4-methoxyphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, 2-methylphenyl derivatives, and pyrimidine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining the 4-methoxyphenyl and 2-methylphenyl derivatives with pyrimidine precursors under acidic or basic conditions.
Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to achieve the desired functional groups.
Substitution Reactions: Introducing the oxadiazole moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Antimicrobial Activity: May exhibit activity against various bacterial and fungal strains.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents targeting specific diseases.
Diagnostics: Use in diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Ingredient in the formulation of pharmaceutical products.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathway Interference: Disrupting specific metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-methoxyphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol: A similar compound with slight variations in the substituents.
2-(4-methoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol: Another pyrimidine derivative with different positioning of substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-5-3-4-6-16(13)20-24-19(28-25-20)12-29-21-22-17(11-18(26)23-21)14-7-9-15(27-2)10-8-14/h3-11H,12H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCIOVKKIKRTNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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